molecular formula C14H22O B14613345 1-(Heptyloxy)-4-methylbenzene CAS No. 57792-41-3

1-(Heptyloxy)-4-methylbenzene

Cat. No.: B14613345
CAS No.: 57792-41-3
M. Wt: 206.32 g/mol
InChI Key: TVCIREPLTFSOSC-UHFFFAOYSA-N
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Description

1-(Heptyloxy)-4-methylbenzene, also known as 4-methylphenyl heptyl ether, is an organic compound with the molecular formula C14H22O. It consists of a benzene ring substituted with a heptyloxy group and a methyl group. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

The synthesis of 1-(Heptyloxy)-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-methylphenol+heptyl bromideK2CO3This compound+KBr+H2O\text{4-methylphenol} + \text{heptyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KBr} + \text{H}_2\text{O} 4-methylphenol+heptyl bromideK2​CO3​​this compound+KBr+H2​O

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Heptyloxy)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones under strong oxidative conditions.

    Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or heptyloxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Heptyloxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.

    Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Heptyloxy)-4-methylbenzene depends on its application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The heptyloxy group provides hydrophobic interactions, while the benzene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

1-(Heptyloxy)-4-methylbenzene can be compared with other alkyl-substituted phenyl ethers, such as:

    1-(Heptyloxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

    4-(n-Heptyloxy)butan-1-ol: Contains a butanol group instead of a benzene ring.

    4-(n-Heptyloxy)butanal: Similar structure but with an aldehyde group.

These compounds share similar physical and chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

57792-41-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-heptoxy-4-methylbenzene

InChI

InChI=1S/C14H22O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3

InChI Key

TVCIREPLTFSOSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C

Origin of Product

United States

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